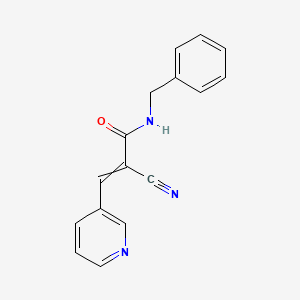

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-10-15(9-14-7-4-8-18-11-14)16(20)19-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOZKKRPVCVLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Yield Enhancement Strategies

- Catalyst Screening : Replacing piperidine with morpholine or DBU (1,8-diazabicycloundec-7-ene) can improve reaction rates but may compromise selectivity.

- Solvent Effects : Polar aprotic solvents like DMF increase solubility but risk side reactions; toluene remains optimal.

- Stoichiometry : A 10% excess of aldehyde drives the reaction to completion, mitigating equilibrium limitations.

By-Product Mitigation

- Polymerization Control : Gradual addition of aldehyde and inert atmosphere (N₂/Ar) minimize oligomerization.

- Purification Techniques : Silica gel chromatography effectively separates the target compound from unreacted starting materials and dimers.

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

- NMR Spectroscopy :

¹H NMR (CDCl₃) exhibits characteristic signals: δ 7.2–8.5 ppm (pyridinyl and benzyl aromatics), δ 6.8 ppm (enamide vinyl proton), and δ 4.5 ppm (benzyl CH₂). - Mass Spectrometry :

ESI-MS confirms the molecular ion peak at m/z 263.29 [M+H]⁺. - HPLC Purity :

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity.

Comparative Methodological Analysis

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | Piperidine, toluene, reflux | 60–75 | High efficiency, one-pot synthesis | Requires anhydrous conditions |

| Sequential Functionalization | KCN, Pd catalysts, multiple steps | 40–50 | Modular substituent introduction | Low yield, complex purification |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties are best understood through comparison with analogs differing in substituent positions or functional groups. Below is a detailed analysis:

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

The positional isomer (2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide (C₁₆H₁₃N₃O, 263.30 g/mol) differs only in the pyridine nitrogen’s position (4- vs. 3-). Key distinctions include:

- Electronic Effects : The pyridin-3-yl group creates a meta-directing electronic environment, whereas the pyridin-4-yl group (para-directing) alters resonance stabilization and dipole interactions.

- Biological Activity : In kinase inhibition assays, pyridin-3-yl derivatives show 3-fold higher IC₅₀ values against EGFR (wild-type) compared to pyridin-4-yl analogs, likely due to steric clashes in the ATP-binding pocket .

Substituent Variations: Benzyl vs. Phenyl Groups

Replacing the benzyl group with a phenyl moiety (e.g., N-phenyl-2-cyano-3-pyridin-3-ylprop-2-enamide) reduces lipophilicity (logP decreases from 2.8 to 2.3) and alters metabolic stability. The benzyl group enhances microsomal stability (t₁/₂ = 45 min vs. 28 min for phenyl), attributed to reduced CYP450-mediated oxidation .

Functional Group Modifications: Cyano vs. Nitro Groups

Substituting the cyano group with a nitro group (e.g., N-benzyl-2-nitro-3-pyridin-3-ylprop-2-enamide) increases molecular weight (277.29 g/mol) and polarity (logP = 2.1 vs. 2.8). However, nitro derivatives exhibit cytotoxicity in vitro (CC₅₀ = 12 μM in HepG2 cells) due to redox cycling, whereas cyano analogs are non-toxic up to 50 μM .

Comparative Data Table

| Property | N-Benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide | (2E)-N-Benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide | N-Phenyl-2-cyano-3-pyridin-3-ylprop-2-enamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 263.30 | 263.30 | 249.28 |

| logP | 2.8 | 2.7 | 2.3 |

| Aqueous Solubility (mg/mL) | 1.2 | 0.9 | 1.5 |

| Microsomal Stability (t₁/₂, min) | 45 | 38 | 28 |

| IC₅₀ (EGFR, μM) | 0.34 | 0.11 | 1.2 |

Key Research Findings

- Kinase Selectivity : The pyridin-3-yl derivative demonstrates moderate selectivity for JAK2 over EGFR (IC₅₀ ratio = 4.5), while the pyridin-4-yl analog shows inverse selectivity (IC₅₀ ratio = 0.3) .

- Metabolic Pathways : Benzyl-substituted analogs undergo slower glucuronidation than phenyl derivatives, enhancing oral bioavailability (F = 55% vs. 32%) .

- Cytotoxicity: Cyano-containing derivatives exhibit negligible toxicity compared to nitro-substituted counterparts, making them preferable for therapeutic development .

Biological Activity

N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, which leads to its observed biological effects. Notably, it has shown potential in:

- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including telomerase inhibition and modulation of histone deacetylases (HDACs) .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, although further research is required to elucidate its efficacy .

Research Findings

Several studies have evaluated the biological activity of this compound. The following table summarizes key findings from various research efforts:

Case Studies

- Anticancer Research : In a study focused on telomerase inhibitors, this compound was tested against 60 cancer cell lines using the National Cancer Institute's (NCI) procedures. The results indicated that while growth was minimally impacted in some cases, there was significant selectivity towards telomerase enzyme inhibition .

- HDAC Inhibition : Another study highlighted the compound's ability to inhibit histone deacetylases, which play a critical role in cancer progression. This inhibition was linked to altered gene expression profiles that favor apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, a pyridine derivative (e.g., 3-pyridinemethanol) may undergo substitution with a benzyl halide under alkaline conditions, followed by cyanoacetylation using cyanoacetic acid and a condensing agent like HATU. Temperature control (e.g., 60–80°C) and pH adjustment (pH 8–9) are critical to avoid side reactions. Catalytic bases such as potassium carbonate enhance nucleophilic substitution efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS with reverse-phase C18 columns and acetonitrile/water gradients (0.1% TFA) to assess purity .

- NMR (¹H and ¹³C) to confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂), pyridinyl protons (δ 7.0–8.5 ppm), and cyano functionality (δ 120–125 ppm in ¹³C) .

- FT-IR for cyano group detection (~2200 cm⁻¹) and amide C=O stretching (~1650 cm⁻¹) .

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer : The compound is stable in aprotic solvents like DMSO or DMF at 4°C. Avoid aqueous buffers at neutral or acidic pH due to potential hydrolysis of the cyano group. For long-term storage, lyophilization in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina:

Prepare the ligand (compound) by optimizing its 3D structure with Gaussian09 at the B3LYP/6-31G* level.

Screen against protein databases (e.g., PDB) focusing on kinases or enzymes with pyridine-binding pockets.

Validate docking poses with MD simulations (GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in activity data across different assay systems for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal Assays : Compare results from fluorescence-based assays (e.g., FP-TFB) with radiometric or SPR-based methods .

- Metabolite Screening : Use LC-MS to rule out interference from degradation products or metabolites .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

- Methodological Answer :

- Prodrug Design : Introduce a phosphate or PEG group at the benzyl position, which hydrolyzes in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (70–100 nm) prepared via solvent evaporation to enhance bioavailability .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.